dBRD9-A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

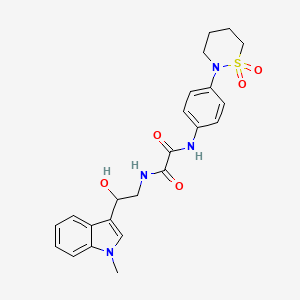

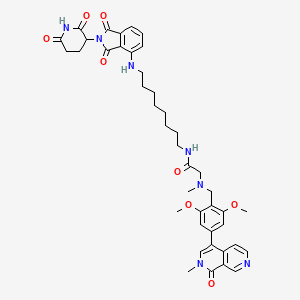

dBRD9-A es un potente degradador de la proteína 9 que contiene bromodominio (BRD9), que forma parte del complejo de remodelación de la cromatina BAF no canónico (ncBAF). Este compuesto es una quimera de direccionamiento de proteólisis (PROTAC) que se une selectivamente a BRD9 e induce su degradación a concentraciones nanomolares. Ha demostrado eficacia en la inhibición del crecimiento de células de sarcoma sinovial in vitro y la progresión tumoral en un modelo de ratón xenotrasplantado de sarcoma sinovial .

Aplicaciones Científicas De Investigación

dBRD9-A tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una sonda química para estudiar la función de BRD9 en varios procesos biológicos.

Biología: Ayuda a comprender el papel de BRD9 en la remodelación de la cromatina y la expresión génica.

Medicina: Muestra potencial en el tratamiento de cánceres como el sarcoma sinovial al inhibir el crecimiento tumoral y la progresión

Industria: Podría usarse en el desarrollo de terapias dirigidas para enfermedades que involucran disregulación de BRD9.

Mecanismo De Acción

dBRD9-A ejerce sus efectos al unirse selectivamente al bromodominio BRD9 y reclutar una ligasa de ubiquitina E3. Esto lleva a la ubiquitinación de BRD9, marcándolo para su degradación por el proteasoma. La degradación de BRD9 interrumpe la función del complejo ncBAF, lo que lleva a cambios en la expresión génica y la inhibición del crecimiento de las células tumorales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de dBRD9-A implica la conjugación de un inhibidor de BRD9 con un ligando para una ligasa de ubiquitina E3, típicamente utilizando un enlace. El nombre químico de this compound es 2-((2,6-Dimetoxi-4-(2-metil-1-oxo-1,2-dihidro-2,7-naftiridin-4-il)bencil)(metil)amino)-N-(8-((2-(2,6-dioxopiperidin-3-il)-1,3-dioxoisoindolin-4-il)amino)octil)acetamida .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría técnicas de síntesis orgánica a gran escala, incluido el uso de sintetizadores automatizados y métodos de purificación como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza (≥98%) .

Análisis De Reacciones Químicas

Tipos de reacciones

dBRD9-A principalmente experimenta reacciones de unión y degradación. Se une selectivamente al bromodominio BRD9 y recluta una ligasa de ubiquitina E3, lo que lleva a la ubiquitinación y posterior degradación proteasómica de BRD9 .

Reactivos y condiciones comunes

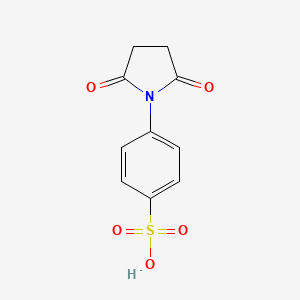

Reactivos: Inhibidor de BRD9, ligando de ligasa de ubiquitina E3 (por ejemplo, pomalidomida), moléculas de enlace.

Productos principales

El producto principal de la reacción que involucra this compound es la proteína BRD9 degradada, que resulta de la vía de ubiquitinación y degradación proteasómica .

Comparación Con Compuestos Similares

Compuestos similares

Inhibidores de BET: Compuestos que se dirigen a las proteínas de bromodominio y extra-terminal (BET), que también están involucradas en la remodelación de la cromatina.

Singularidad

dBRD9-A es único en su alta selectividad y potencia para la degradación de BRD9. Se ha demostrado que provoca una degradación casi completa de BRD9 a concentraciones nanomolares, convirtiéndolo en una herramienta poderosa para estudiar la función de BRD9 y desarrollar terapias dirigidas .

Propiedades

IUPAC Name |

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDINQSNMYRVAGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170679-42-0 |

Source

|

| Record name | 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does dBRD9-A interact with its target BRD9 and what are the downstream effects observed?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of BRD9. One part of this compound binds to BRD9's bromodomain, while the other recruits the E3 ubiquitin ligase cereblon (CRL4CRBN). [4] This forces the proximity of BRD9 and the ubiquitin ligase machinery, leading to BRD9 ubiquitination and subsequent degradation by the proteasome. Depletion of BRD9 through this compound treatment has been shown to downregulate the expression of ribosome biogenesis genes and the master regulator MYC in multiple myeloma cells, ultimately inhibiting their growth in vitro and in vivo. [1] Furthermore, this compound treatment in hematopoietic stem and progenitor cells (HSPC) led to enhanced myeloid differentiation and a reduction of H3K27ac at active enhancers, similar to observations in aged HSCs. [2]

Q2: Does modifying this compound's structure to block intrinsic degron activity impact its ability to form ternary complexes with BRD9 and CRL4CRBN?

A2: Computational modeling studies have demonstrated that incorporating degron-blocking modifications into this compound's structure, while reducing off-target degradation, does not negatively impact the formation of the necessary ternary complex with BRD9 and CRL4CRBN. These modifications aim to improve the selectivity profile of the PROTAC by mitigating the degradation of neo-substrates commonly targeted by thalidomide derivatives. [5]

Q3: What role does BRD9 play in the macrophage inflammatory response, and how does this compound impact this process?

A3: BRD9, as part of the ncBAF complex, regulates the expression of interferon-stimulated genes (ISGs) - key players in the inflammatory response. Treatment with this compound effectively reduces the induction of several ISGs in macrophages following stimulation with endotoxin Lipid A. [3] This suggests that BRD9 inhibition via this compound could offer a therapeutic avenue for dampening excessive inflammatory responses driven by interferon signaling.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2552404.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)

![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)

![8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B2552414.png)

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)

![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)